2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c23-17-10-4-5-11-18(17)25-19(28)14-26-20-16(9-6-12-24-20)21(29)27(22(26)30)13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXQAJLXXVJZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of pyrimidine derivatives with benzyl and fluorophenyl acetamide groups under controlled conditions . The reaction conditions often include the use of catalysts such as anhydrous aluminum chloride and solvents like p-xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: p-xylene, methanol, ethanol .Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structure Variations
The pyrido[2,3-d]pyrimidine core distinguishes the target compound from analogs with alternative fused-ring systems:
- Pyrazolo[3,4-d]pyrimidine: Example 83 from contains a pyrazole ring fused to pyrimidine (pyrazolo[3,4-d]pyrimidine).
- Pyrido[4,3-d]pyrimidine : The compound in features a pyrido[4,3-d]pyrimidine core, a positional isomer of the target compound. The shifted fusion site (positions 4 and 3 vs. 2 and 3) modifies the spatial arrangement of substituents, impacting steric interactions .
Substituent Effects on Physicochemical Properties
Key substituents influence solubility, molecular weight (MW), and thermal stability:
*Estimated based on molecular formula.
Biological Activity
The compound 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide is a novel pyrido[2,3-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrido[2,3-d]pyrimidine core.
- A benzyl group and a 2-fluorophenyl acetamide substituent.
This unique arrangement contributes to its biological properties.
Research indicates that the compound exhibits potent inhibitory effects on various biological targets:
- Dihydrofolate Reductase (DHFR) : It has been noted for its high affinity for DHFR, which is crucial in nucleotide synthesis and cellular proliferation. Inhibition of DHFR can lead to reduced levels of tetrahydrofolate necessary for DNA synthesis, thereby affecting rapidly dividing cells such as cancer cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : The compound has demonstrated significant growth inhibition in various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells .
- Mechanistic Insights : The inhibition of cell proliferation was correlated with downregulation of phospho-ERK1/2 and p-p70S6K in treated cells. These pathways are critical for cell survival and proliferation .
Study 1: In Vitro Analysis
In a study assessing the compound's efficacy against leukemia cell lines:
- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.
- Results : Significant reductions in cell viability were observed at concentrations as low as 0.3 µM for MV4-11 cells and 1.2 µM for MOLM13 cells. Western blot analyses confirmed decreased levels of key signaling proteins involved in cell growth .
Study 2: Pharmacokinetics and Toxicity
A pharmacokinetic study evaluated the absorption and distribution of the compound:
- Findings : The compound exhibited favorable bioavailability with a peak plasma concentration achieved within 1 hour post-administration. Toxicity assessments indicated manageable side effects at therapeutic doses .
Data Tables
| Biological Target | IC50 Value (µM) | Effect |
|---|---|---|
| Dihydrofolate Reductase | <0.5 | Inhibition of nucleotide synthesis |
| MV4-11 Cell Line | 0.3 | Growth inhibition |
| MOLM13 Cell Line | 1.2 | Growth inhibition |
Q & A
Q. Q1. What are the critical steps in synthesizing 2-{3-benzyl-2,4-dioxo-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide, and how are reaction conditions optimized?
A1. The synthesis typically involves a multi-step process:
Core Formation : Condensation of substituted pyridine and pyrimidine precursors under reflux with catalysts like p-toluenesulfonic acid.
Benzylation : Introduction of the benzyl group via nucleophilic substitution at position 3 of the pyrido-pyrimidine core.
Acetamide Coupling : Reaction of the intermediate with 2-fluoroaniline using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF.
Key optimization parameters include:
- Temperature : 80–100°C for cyclization steps to avoid side reactions.
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .
Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?
A2. A combination of:
- 1H/13C NMR : Confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, fluorophenyl signals at δ 7.1–7.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 414.5).
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) for this compound?
A3. Contradictions arise from assay variability and structural analogs. To address this:
Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin).
SAR Analysis : Compare analogs (Table 1) to isolate functional group contributions.
Mechanistic Studies : Perform kinase inhibition profiling or cytokine release assays to identify primary targets .
Q. Table 1: Structural Analogs and Reported Activities
Q. Q4. What computational methods are recommended for predicting binding modes of this compound with biological targets?
A4. Use:
- Molecular Docking (AutoDock Vina) : Dock into ATP-binding pockets (e.g., EGFR kinase) using PyMOL for visualization.
- Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding entropy.
- QSAR Modeling : Train models with descriptors like logP, topological polar surface area, and H-bond donors .
Q. Q5. How do pH and temperature affect the stability of this compound during storage?
A5. Stability studies show:
- pH Sensitivity : Degrades rapidly at pH < 3 (amide hydrolysis) or pH > 10 (ring-opening).
- Temperature : Store at –20°C in inert atmosphere (N2); half-life decreases by 50% at 25°C over 6 months.
- Recommended Conditions : Lyophilized form in amber vials with desiccants .
Methodological Challenges and Solutions
Q. Q6. What strategies improve yield in the final acetamide coupling step?
A6.
- Coupling Agents : Replace EDCI with DCC (higher yield but requires filtration).
- Microwave Assistance : Reduce reaction time from 12h to 2h with 20% yield increase.
- Protecting Groups : Temporarily protect the pyrido-pyrimidine core with Boc to prevent side reactions .
Q. Q7. How can researchers validate target engagement in cellular assays?
A7.
Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts.
siRNA Knockdown : Correlate reduced target protein levels with diminished compound efficacy.
Pull-Down Assays : Use biotinylated analogs to isolate and identify bound proteins via LC-MS .
Emerging Research Directions
Q. Q8. What novel applications are being explored beyond traditional therapeutic areas?
A8.
- Photodynamic Therapy : Conjugation with porphyrin derivatives for light-activated cytotoxicity.
- Nanoparticle Delivery : Encapsulation in PEG-PLGA nanoparticles to enhance bioavailability (e.g., 3x higher tumor accumulation in murine models) .
Q. Q9. How can synthetic routes be adapted for isotopic labeling (e.g., 14C or 19F) to enable pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
